4epi-6epi Doxycycline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated its potential in both clinical and scientific settings. It is a broad-spectrum antibacterial synthetically derived from oxytetracycline . Doxycycline capsules contain doxycycline monohydrate equivalent to 50 mg, 75 mg, and 100 mg of doxycycline for oral administration .

Synthesis Analysis

A fast ultra-performance liquid chromatography method was developed for the separation and quantification of doxycycline, 4-epidoxycycline, and 6-epidoxycycline . The analytes were separated by comprehensive optimization of the chromatographic conditions .Molecular Structure Analysis

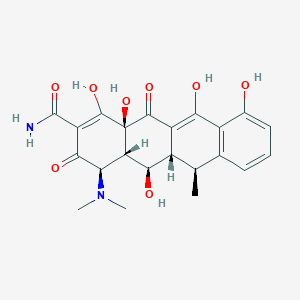

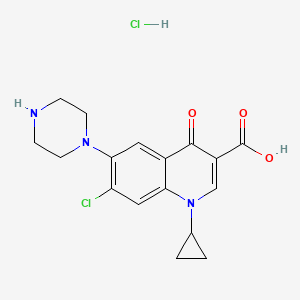

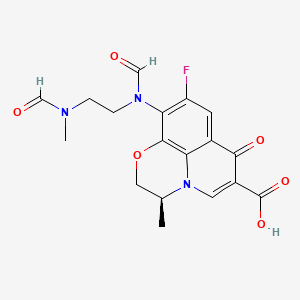

The molecular formula of 4epi-6epi Doxycycline is C22H24N2O8. Its molecular weight is 444.45.Chemical Reactions Analysis

A novel chemical oscillation system was designed to distinguish two different classes of antibiotics, tetracycline and its isomer doxycycline . The oscillating system is a chemical oscillating system composed of five components .Physical And Chemical Properties Analysis

Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding . It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .Applications De Recherche Scientifique

1. Postexposure Prophylaxis for Bacterial Sexually Transmitted Infections 4epi-6epi Doxycycline has been used in postexposure prophylaxis to prevent bacterial sexually transmitted infections . This application is particularly significant in the field of public health and epidemiology .

Research Use

4epi-6epi Doxycycline is primarily used for research purposes. It’s important to note that this product is not intended for human or veterinary use.

HIV Pre-exposure Prophylaxis (PrEP)

Doxycycline post-exposure prophylaxis (doxyPEP) reduces bacterial sexually transmitted infection (STI) incidence in people with HIV (PWH) or using HIV pre-exposure prophylaxis (PrEP) . This application is crucial in the management and prevention of HIV and other STIs .

Mécanisme D'action

Target of Action

4epi-6epi Doxycycline is a tetracycline antibiotic . Its primary targets are a wide variety of gram-positive and gram-negative bacteria . It is also used to treat acne and malaria . The drug is highly lipophilic, allowing it to cross multiple membranes of target molecules .

Mode of Action

4epi-6epi Doxycycline interacts with its targets by crossing multiple membranes due to its lipophilic nature . It shows favorable intra-cellular penetration, with bacteriostatic activity against a wide range of bacteria . In addition to its antibacterial properties, 4epi-6epi Doxycycline also exhibits antiparasitic properties and anti-inflammatory actions .

Biochemical Pathways

It is known that the drug has a broad-spectrum antibiotic effect, affecting a wide range of bacteria . It is also known to have antiparasitic properties .

Pharmacokinetics

4epi-6epi Doxycycline is a highly lipophilic drug, which allows it to cross multiple membranes of target molecules . This property gives it favorable intra-cellular penetration . .

Result of Action

The result of 4epi-6epi Doxycycline’s action is the inhibition of bacterial protein synthesis, leading to bacteriostatic activity against a wide range of bacteria . This results in the effective treatment of a variety of bacterial infections .

Action Environment

The action of 4epi-6epi Doxycycline can be influenced by environmental factors. For example, a study found that advanced oxidation processes were highly efficient in degrading doxycycline in different aqueous matrices . More than 99.6% of doxycycline degradation resulted from UV/H2O2 and ozonation processes . This suggests that environmental factors such as light and oxygen levels could potentially influence the action, efficacy, and stability of 4epi-6epi Doxycycline.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Doxycycline has been used in various research studies. For instance, it has been used in the prevention of progression of COVID-19 to severe disease requiring intensive care unit (ICU) admission . Another study investigated the phototoxicity of doxycycline, given its importance for malaria prophylaxis in countries with high sun radiation .

Propriétés

IUPAC Name |

(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-ACUBJMGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)